N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-3-8-15-18-9-14(17(22)20(15)10-11)16(21)19-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTNFKQRMNAOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as atf4 and nf-kb.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it has been suggested that similar compounds can inhibit ER stress and apoptosis. The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its therapeutic effects.
Biochemical Pathways
It has been suggested that similar compounds can inhibit the nf-kb inflammatory pathway. This pathway plays a crucial role in immune and inflammatory responses, and its inhibition could contribute to the compound’s potential anti-inflammatory properties.
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity could potentially influence its absorption and distribution within the body.
Result of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties. These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- CAS Number : 877649-78-0
- Molecular Formula : C₁₇H₁₅N₃O₃
- Molecular Weight : 309.3193 g/mol
- SMILES : COc1ccc(cc1)NC(=O)c1cnc2n(c1=O)cc(cc2)C
This compound features a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 7 and a 4-methoxyphenylcarboxamide moiety at position 2. It is marketed for research use only, with pricing ranging from $574/1mg to $1,654/100mg (purity: 90%) .
Comparison with Structural Analogues
Structural and Functional Group Variations
The following structurally related compounds highlight key differences in substituents and their implications:
Key Comparative Insights
Substituent Effects on Lipophilicity: The target compound’s 4-methoxyphenyl group balances electron donation and moderate lipophilicity.
Ring System Modifications :
- The dipyrido pyrimidine analogue expands the aromatic system, which may enhance π-π stacking interactions with biological targets but could also increase metabolic instability due to larger surface area.
Methoxy vs. Ethoxy Groups: Ethoxy in provides slightly greater steric bulk and lipophilicity than methoxy, possibly affecting binding pocket compatibility.
Research Implications and Limitations
While direct biological data for these compounds are scarce, structural analysis suggests:
- The target compound ’s simplicity may favor synthetic accessibility and cost-effectiveness compared to more complex analogues .
- Piperazine-substituted variants are likely prioritized for pharmacokinetic optimization in drug discovery pipelines.
- Chloro-substituted analogues could serve as leads for targets requiring hydrophobic interactions.
Limitations :
- No experimental potency, toxicity, or ADME data are available in the provided evidence.
- Comparisons rely on theoretical structural-activity relationships rather than empirical results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
